isopropyl bis(4-bromophenyl)acetate
Description
Isopropyl bis(4-bromophenyl)acetate (IUPAC name: propan-2-yl bis(4-bromophenyl)(hydroxy)acetate), commonly known as bromopropylate (CAS 18181-80-1), is a diphenylcarbinol-derived acaricide with the molecular formula C₁₇H₁₆Br₂O₃ . Its structure features two 4-bromophenyl groups attached to a central hydroxyacetate moiety esterified with an isopropyl group. This compound exhibits a triclinic crystal system (space group P1), with intermolecular O–H⋯O hydrogen bonding contributing to its stability .
Bromopropylate is commercially used to control mites (e.g., Tetranychus spp.) on crops such as cotton, fruits, and vegetables. Its mode of action involves disrupting arthropod nervous systems, likely through contact toxicity . Key physical properties include a melting point of 77°C, density of 1.588 g/cm³, and low volatility (vapor pressure: 5.35 × 10⁻¹¹ mmHg at 25°C) .
Properties
IUPAC Name |
propan-2-yl 2,2-bis(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O2/c1-11(2)21-17(20)16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKDYKIZBFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
- Formula : C₂₃H₁₈Cl₂N₂O₂S
- Key Differences :
- Chlorine substituents replace bromine, reducing molecular weight and lipophilicity.
- The addition of a pyridine-thioacetate backbone alters electronic properties, likely shifting applications from acaricides to pharmaceutical intermediates .
- Lower halogen atomic radius may decrease persistence in environmental matrices compared to brominated analogs.
(b) Bis(4-bromophenyl)phenylamine Derivatives
- Examples: Bis(4-bromophenyl)phenylamine, 4-di(4-bromophenyl)aminobenzonitrile
- Key Differences: Replacement of the hydroxyacetate group with aromatic amines or nitriles enhances conjugation, making these compounds suitable for nonlinear optics (NLO) or organic electronics . Lack of ester functionality reduces hydrolytic stability but improves thermal resilience.
Functional Group Modifications
(a) 1-Methylpiperidin-4-yl Ester of Benzilic Acid
- The bulky piperidine group may sterically hinder interactions with mite acetylcholinesterase, reducing pesticidal efficacy compared to bromopropylate.
(b) 4,5-Bis(4-bromobenzoyl)-1,2-dimethylcyclohexene
- Formula : C₂₄H₂₀Br₂O₂
- Key Differences :
Comparative Data Table
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